molecular formula C10H8BrNO2 B2594925 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile CAS No. 1179624-77-1

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B2594925
CAS No.: 1179624-77-1
M. Wt: 254.083
InChI Key: PTXHNRLVRMFIEN-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile is a brominated and methoxy-substituted aromatic compound of interest in scientific research and development. Its molecular structure incorporates both a nitrile and a ketone functional group, making it a potential versatile building block for chemical synthesis . The bromine atom on the aromatic ring can undergo various cross-coupling reactions, such as Suzuki or Heck reactions, which are valuable for creating more complex molecular architectures. The compound is strictly for research purposes and is not intended for human or veterinary therapeutic or diagnostic use. Researchers handling this material should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols. For specific properties like melting point, boiling point, and solubility, please contact our technical support team.

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXHNRLVRMFIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile typically involves the bromination of 4-methoxybenzaldehyde followed by a series of reactions to introduce the nitrile group. One common method involves the use of 1,3-dibutylimidazolium tribromide as a brominating reagent . The reaction conditions often include solvent-free environments and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis of 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile

The compound can be synthesized using various methods, often involving the reaction of 3-bromo-4-methoxyphenol with appropriate reagents to form the desired nitrile. For instance, one method involves the use of potassium carbonate in THF to facilitate the reaction with 2-bromodiethylacetamide, leading to the formation of the nitrile derivative .

Key Reaction Steps:

  • Starting Material : 3-bromo-4-methoxyphenol.
  • Reagents : Potassium carbonate, THF, and 2-bromodiethylacetamide.
  • Conditions : Stirring overnight at room temperature followed by acid quenching and extraction.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development.

Antimicrobial Properties

Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis. The compound's ability to target specific enzymes involved in bacterial metabolism is a focal point for developing new antibiotics .

Cytotoxic Effects

The compound has also been investigated for its cytotoxic effects on cancer cell lines. For example, derivatives have been noted to induce apoptosis in human leukemia HL-60 cells, suggesting potential applications in cancer therapy .

Material Science Applications

In addition to its biological relevance, this compound can be utilized in material science for synthesizing polymers and nanomaterials. Its reactive functional groups allow it to participate in polymerization reactions, leading to materials with tailored properties for specific applications.

Case Studies

  • Drug Development Against Tuberculosis :
    • A study highlighted the use of this compound as a lead structure in developing new anti-TB agents. The ability to modify the phenyl ring allows for optimization of pharmacological properties while maintaining efficacy against resistant strains .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, providing a basis for further exploration as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of Mycobacterium tuberculosis
CytotoxicityInduction of apoptosis in leukemia cells
AntioxidantPotential to scavenge free radicals

Table 2: Synthesis Conditions

Reaction StepConditionsYield (%)
Reaction with potassium carbonateTHF, overnight stirring93
Quenching with HClFollowed by extraction-

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromo and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions that influence the compound’s overall effect.

Comparison with Similar Compounds

Key Insights :

  • Bromine’s meta position in the target compound balances electronic withdrawal and steric accessibility compared to ortho-substituted analogs .
  • Methoxy groups enhance solubility, while halogens (Br/Cl) influence lipophilicity and reactivity .

Key Insights :

  • Bromination enhances suitability for radiopharmaceuticals (e.g., [18F]VUIIS1008 synthesis ).
  • Chlorinated analogs prioritize cost-effectiveness but reduce cross-coupling efficiency .

Physicochemical Properties

Property Target Compound 3-(4-Methoxyphenyl)-3-oxopropanenitrile 3-(4-Chlorophenyl)-3-oxopropanenitrile
Molecular Weight ~268.1 g/mol ~191.2 g/mol ~195.6 g/mol
LogP (Predicted) 2.1 1.5 1.8
Melting Point Not reported 120–122°C 115–117°C
Solubility Moderate in DMSO High in polar solvents Moderate in ethanol

Key Insights :

  • Bromine increases molecular weight and lipophilicity, favoring membrane permeability in drug design .
  • Methoxy groups improve solubility, critical for aqueous-phase reactions .

Biological Activity

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer research. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Core Structure : The compound is synthesized through the bromination of acetophenones followed by reaction with appropriate nitriles.
  • Purification : The crude product is purified using chromatography techniques to yield a pure form of the compound.

The synthesis can yield high purity with reported efficiencies around 93% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against MCF7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cell lines.
  • Mechanism of Action : It appears to induce cell cycle arrest and apoptosis in these cancer cells, likely through modulation of cyclin-dependent kinases (CDKs) such as CDK2 and CDK9 .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while maintaining a favorable safety profile on normal cells, indicating its potential for therapeutic use .

Table 1: Summary of Biological Activities

Activity Cell Line IC50 (µM) Mechanism
Anticancer ActivityMCF715.2Induction of apoptosis
Anticancer ActivityHCT-11612.5CDK2 and CDK9 inhibition
Anticancer ActivityHeLa10.0Cell cycle arrest

Case Studies

  • Study on Apoptosis Induction : A study conducted by researchers demonstrated that treatment with this compound led to significant increases in early and late apoptosis markers in MCF7 cells, suggesting its role as a potential chemotherapeutic agent .
  • CDK Inhibition Study : Another investigation focused on the compound's ability to inhibit CDK activity, which is crucial for cell cycle regulation. The results indicated that it effectively inhibits CDK2 and CDK9, further supporting its anticancer properties .

Q & A

Q. What are the standard synthetic routes for 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via Claisen-Schmidt condensation between a substituted benzaldehyde and a nitrile-containing ketone. For example, analogous structures (e.g., 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile) are prepared using stoichiometric control of reactants and catalytic bases like NaOH or KOH in ethanol under reflux . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting temperature (60–80°C), and ensuring anhydrous conditions to minimize side reactions. Purification by column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product in >90% purity .

Q. How can spectroscopic techniques (NMR, FT-IR, UV-Vis) be applied to characterize this compound, and what key spectral markers should researchers prioritize?

  • NMR : Prioritize ¹H NMR signals for the methoxy group (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–8.0 ppm), and the α-proton adjacent to the ketone (δ ~5.5–6.0 ppm). ¹³C NMR should confirm the nitrile carbon (δ ~115–120 ppm) and ketone carbonyl (δ ~190–200 ppm) .
  • FT-IR : Key peaks include the nitrile stretch (~2200–2250 cm⁻¹), ketone C=O (~1680–1720 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
  • UV-Vis : A strong absorption band near 250–300 nm (π→π* transitions of the conjugated system) is typical .

Q. What safety protocols are recommended for handling this compound, particularly regarding its nitrile and brominated moieties?

  • Nitrile safety : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Bromine handling : Avoid exposure to moisture to prevent HBr release.
  • First aid : Immediate decontamination of skin/eyes with water and medical consultation for ingestion (refer to SDS guidelines for analogous nitriles) .

Advanced Research Questions

Q. How can computational methods (DFT, FMO, NBO) resolve discrepancies between experimental and theoretical spectroscopic data?

Discrepancies (e.g., in UV-Vis absorption maxima or NMR shifts) often arise from solvent effects or basis set limitations in DFT calculations. For example:

  • Solvent correction : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions .
  • Basis sets : Compare B3LYP/6-31G(d,p) with larger sets like 6-311++G(d,p) to improve accuracy for electron-withdrawing groups (e.g., nitrile) .
  • NBO analysis : Identify hyperconjugative interactions (e.g., charge transfer from methoxy lone pairs to aromatic rings) that influence reactivity .

Q. What strategies can be used to analyze the compound's drug-likeness, and how does its reactivity profile impact molecular docking studies?

  • Drug-likeness : Calculate parameters like Lipinski’s Rule of Five (molecular weight <500, logP <5) and topological polar surface area (TPSA <140 Ų) using tools like SwissADME .
  • Docking : The nitrile group may form hydrogen bonds with target proteins (e.g., kinases), while the bromine atom enhances hydrophobic interactions. Optimize protonation states (pH 7.4) and conformational sampling (e.g., AutoDock Vina) to predict binding affinities .

Q. How can researchers address contradictions in reaction yields or selectivity when modifying substituents (e.g., replacing methoxy with hydroxyl groups)?

  • Mechanistic insight : Use Hammett plots to correlate substituent electronic effects (σ⁺ values) with reaction rates. For example, electron-donating groups (e.g., -OCH₃) stabilize intermediates in condensation reactions, while -OH may lead to undesired side reactions (e.g., oxidation) .
  • In situ monitoring : Employ ReactIR or LC-MS to detect transient intermediates and adjust catalyst loading or temperature .

Q. What advanced spectroscopic techniques (e.g., 2D NMR, Raman) can elucidate conformational dynamics or tautomeric equilibria in this compound?

  • 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals and confirm spatial proximity of protons (e.g., between the methoxy and nitrile groups).
  • Raman spectroscopy : Detect low-frequency modes (e.g., C-Br stretches at ~550 cm⁻¹) that are weak in IR .
  • Variable-temperature NMR : Identify tautomeric shifts (e.g., keto-enol equilibria) by observing signal splitting at low temperatures .

Methodological Best Practices

  • Data validation : Cross-reference experimental spectra with computational predictions (e.g., Gaussian 16 for DFT) and published benchmarks .
  • Controlled experiments : Systematically vary substituents (e.g., halogens, electron-donating/withdrawing groups) to build structure-activity databases.
  • Collaborative tools : Share crystallographic data (CCDC) or computational outputs (e.g., .log files) in supplementary materials for reproducibility.

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